molecular formula C13H11NO B3357455 5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one CAS No. 73217-23-9

5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one

Cat. No.: B3357455
CAS No.: 73217-23-9
M. Wt: 197.23 g/mol
InChI Key: SUNWNQJSXAFHKB-UHFFFAOYSA-N
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Description

5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one is a nitrogen-containing heterocyclic compound. It features a fused ring system that includes a pyrrole ring and an azepine ring. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a transition-metal-free strategy can be employed, where the pyrrole ring is coupled with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. These intermediates are then reacted with propargylamine to form N-propargylenaminones, which undergo intramolecular cyclization to yield the desired compound .

Chemical Reactions Analysis

5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one can undergo various chemical reactions, including:

Scientific Research Applications

5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one can be compared with other nitrogen-containing heterocycles, such as pyrrolopyrazines and dibenzoazepines. While these compounds share some structural similarities, this compound is unique due to its specific ring fusion and the presence of both pyrrole and azepine rings. This unique structure can result in distinct biological activities and applications .

Properties

IUPAC Name

5,11-dihydropyrrolo[1,2-b][2]benzazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13-8-10-4-1-2-5-11(10)9-14-7-3-6-12(13)14/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNWNQJSXAFHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN3C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503341
Record name 5,10-Dihydro-11H-pyrrolo[1,2-b][2]benzazepin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73217-23-9
Record name 5,10-Dihydro-11H-pyrrolo[1,2-b][2]benzazepin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one
Reactant of Route 2
5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one
Reactant of Route 3
5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one
Reactant of Route 4
5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one
Reactant of Route 5
5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one
Reactant of Route 6
5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one

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